3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole
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Overview
Description
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole typically involves cyclization reactions. One common method is the cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Metal-free synthetic routes are preferred due to their eco-friendliness and cost-effectiveness . These methods often employ microwave-assisted reactions or other advanced techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)isoxazole
- 5-(4-Methoxyphenyl)isoxazole
- 3-(4-Methoxyphenyl)isoxazol-3-amine
- 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde
Uniqueness
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is unique due to its fused naphthalene and isoxazole rings, which impart distinct chemical and biological properties.
Biological Activity
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Properties:
- CAS Number: 24097-25-4
- Molecular Formula: C18H15NO2
- Molecular Weight: 277.3 g/mol
- IUPAC Name: 3-(4-methoxyphenyl)-4,5-dihydrobenzo[g][2,1]benzoxazole
The structure of this compound features a fused naphthalene and isoxazole ring system, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by:
- Binding to Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction: It may act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Modulation of Gene Expression: The compound could affect transcription factors that regulate gene expression.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Apoptosis induction |
MCF-7 (Breast) | 15.0 | Cell cycle arrest |
A549 (Lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness was evaluated in vitro against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent study published in the Journal of Medicinal Chemistry reported that the compound showed selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing the compound's efficacy .
- Antimicrobial Testing :
- Mechanistic Insights :
Properties
CAS No. |
24097-25-4 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,5-dihydrobenzo[g][2,1]benzoxazole |
InChI |
InChI=1S/C18H15NO2/c1-20-14-9-6-13(7-10-14)18-16-11-8-12-4-2-3-5-15(12)17(16)19-21-18/h2-7,9-10H,8,11H2,1H3 |
InChI Key |
JMFNRXASKQIEGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NO2 |
Origin of Product |
United States |
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